molecular formula C19H25NO4S B15096083 {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine

Cat. No.: B15096083
M. Wt: 363.5 g/mol
InChI Key: HJMYHIMQYYGNOE-UHFFFAOYSA-N
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Description

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine is a complex organic compound characterized by its unique structure, which includes ethoxy and sulfonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by reduction to form an amine group. The sulfonyl group is introduced through sulfonation reactions, which are often carried out under alkaline conditions to maintain the nucleophilicity of the amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nitration processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfoxides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level .

Properties

Molecular Formula

C19H25NO4S

Molecular Weight

363.5 g/mol

IUPAC Name

2-ethoxy-N-(4-ethoxyphenyl)-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H25NO4S/c1-5-23-17-10-8-16(9-11-17)20-25(21,22)19-13-15(14(3)4)7-12-18(19)24-6-2/h7-14,20H,5-6H2,1-4H3

InChI Key

HJMYHIMQYYGNOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OCC

Origin of Product

United States

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